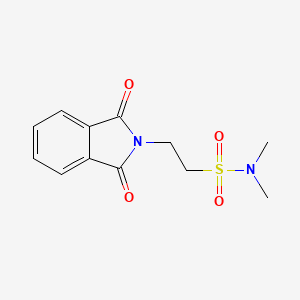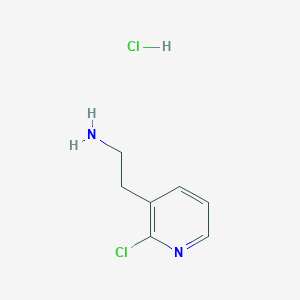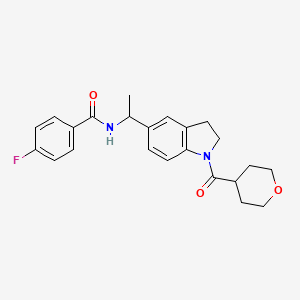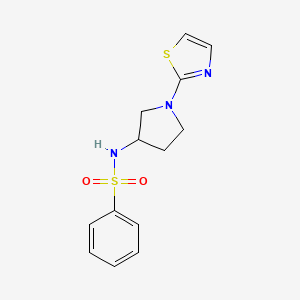![molecular formula C24H27NO B2603995 (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one CAS No. 647031-88-7](/img/structure/B2603995.png)
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one is a synthetic compound that has been studied for its potential applications in various scientific research areas. This compound has a wide range of properties and has been used in various fields such as organic synthesis, pharmaceuticals, and biochemistry. It has been used in the synthesis of various pharmaceuticals, as well as in the development of drugs and drug delivery systems. In addition, it has been studied for its potential applications in biochemistry and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures
- Asymmetric 3,5-Bis(arylidene)piperidin-4-one derivatives (BAPs), which include compounds like (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one, have been synthesized and studied for their crystal structures. These compounds are characterized by their double α,β-unsaturated ketone structural characteristics, making them significant in antitumor activity studies (Yao et al., 2018).
Antiarrhythmic Activities
- Research on the antiarrhythmic activities of synthesized tricyclic and tetracyclic thienopyridine derivatives, which include similar compounds, has been conducted. These studies provide insights into the potential therapeutic applications of such compounds in the treatment of arrhythmias (Abdel-Hafez et al., 2009).
Hydrothermal Synthesis
- The hydrothermal synthesis of new compounds using partially or wholly deprotonated analogs of this chemical has been explored. These studies contribute to understanding the physical properties of multicarboxylate ligands-based compounds (Pan et al., 2008).
Biological Evaluation
- Phosphonate derivatives of 3,5-bis(arylidene)-4-piperidinone have been synthesized and evaluated for their biological properties, including anti-inflammatory, antioxidant, anti-proliferative, cytotoxic potential, and antimicrobial activity (Mishra et al., 2020).
Photochromism Studies
- Studies on the photochromic reactions of derivatives of this compound have been conducted, which are significant in the field of materials science (Irie et al., 2000).
Biophotonic Material Research
- The structures and properties of bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone and related compounds have been characterized for their potential use in biophotonic materials, focusing on light absorption and fluorescence characteristics (Nesterov et al., 2003).
Ionic Liquid Properties
- The physicochemical properties of ionic liquids containing analogs of this compound have been investigated, which is crucial for their application in process design (Ibrahim et al., 2016).
Antimycobacterial Activities
- The synthesis and biological evaluation of spiro-piperidin-4-ones, including compounds structurally related to (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one, for their in vitro and in vivo activities against Mycobacterium tuberculosis and multidrug-resistant strains, have been a focus of research (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-4-18-6-10-20(11-7-18)14-22-16-25(3)17-23(24(22)26)15-21-12-8-19(5-2)9-13-21/h6-15H,4-5,16-17H2,1-3H3/b22-14+,23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUOUANEPKQSJT-HOFJZWJUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)CC)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)CC)/CN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(8-fluoro-3,4-dihydro-2H-chromen-4-yl)methanone;hydrochloride](/img/structure/B2603912.png)

![2-chloro-N-[(3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2603915.png)








![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2-fluorophenyl)ethan-1-one](/img/structure/B2603932.png)
![3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one](/img/structure/B2603934.png)
![9-(4-bromophenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603935.png)